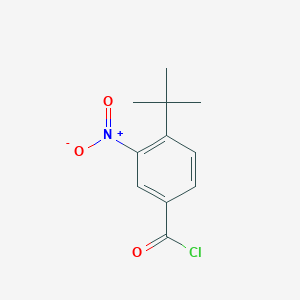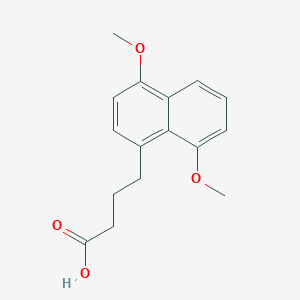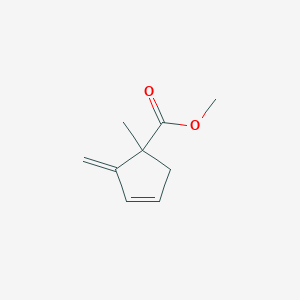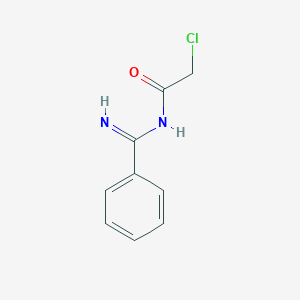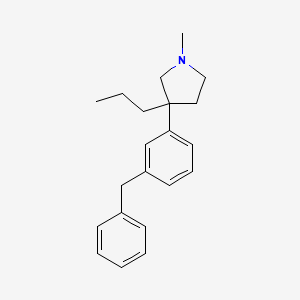
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a benzylphenyl group at the third position, a methyl group at the first position, and a propyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine typically involves multi-step organic reactions. One common method involves the reaction of a benzyl chloride derivative with a pyrrolidine precursor under basic conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by improving mass and heat transfer and allowing precise control of reaction parameters . This method is particularly useful for reactions involving organometallic reagents, such as Grignard reagents, which are commonly used in the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
3-(m-Benzylphenyl)-1-methyl-3-propylpyrrolidine can be compared with other similar compounds, such as:
Benzylpenicillin: An antibiotic that inhibits cell wall synthesis in bacteria.
Benzathine benzylpenicillin: A long-acting form of penicillin used to treat bacterial infections.
Benzophenone: A compound used as a photoinitiator in UV-curing applications and as a probe in biological studies.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69440-54-6 |
|---|---|
Molecular Formula |
C21H27N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-(3-benzylphenyl)-1-methyl-3-propylpyrrolidine |
InChI |
InChI=1S/C21H27N/c1-3-12-21(13-14-22(2)17-21)20-11-7-10-19(16-20)15-18-8-5-4-6-9-18/h4-11,16H,3,12-15,17H2,1-2H3 |
InChI Key |
BFTPOVVJQRKWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC=CC(=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


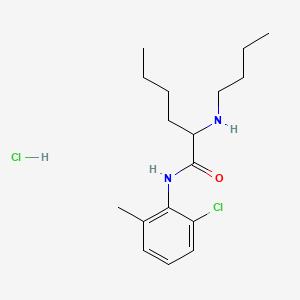

![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
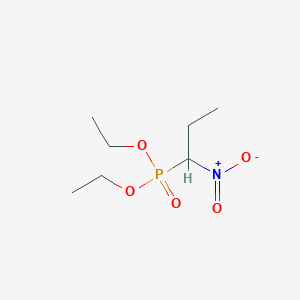
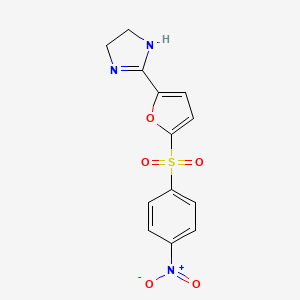
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
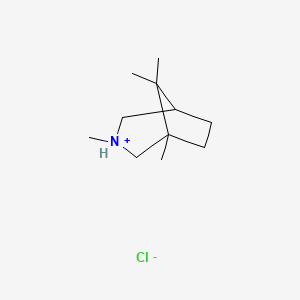
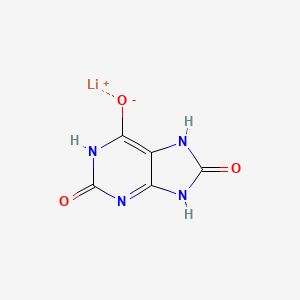
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
